Technical Guide: 2,2-Dimethylcyclopentan-1-amine Hydrochloride (CAS 2140316-14-7)
Technical Guide: 2,2-Dimethylcyclopentan-1-amine Hydrochloride (CAS 2140316-14-7)
Part 1: Executive Summary
2,2-Dimethylcyclopentan-1-amine hydrochloride (CAS 2140316-14-7) is a specialized aliphatic amine building block characterized by a sterically congested cyclopentane ring. Unlike simple cycloalkyl amines, the gem-dimethyl substitution at the C2 position introduces significant conformational constraints via the Thorpe-Ingold effect.
In drug discovery, this scaffold serves two critical functions:
-
Conformational Locking: It restricts the rotatable degrees of freedom of the amine, potentially reducing the entropic penalty upon binding to a target protein (e.g., GPCRs or kinases).
-
Metabolic Shielding: The quaternary carbon at C2 blocks
-hydroxylation, a common metabolic clearance pathway for cyclic amines, thereby extending the in vivo half-life of lead compounds.
This guide details the physicochemical profile, synthetic accessibility, and handling protocols for this high-value intermediate.
Part 2: Chemical Identity & Structural Analysis[1]
Physicochemical Profile[1]
| Property | Specification |
| CAS Number | 2140316-14-7 |
| IUPAC Name | 2,2-Dimethylcyclopentan-1-amine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 149.66 g/mol (HCl Salt) |
| Exact Mass | 113.12 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, Methanol, DMSO; Low in DCM, Hexanes |
| Acidity (pKa) | ~10.5 (Estimated for protonated amine) |
| H-Bond Donors/Acceptors | 3 (Donor), 0 (Acceptor - Salt form) |
Structural Logic: The Gem-Dimethyl Effect
The strategic value of this molecule lies in the steric bulk of the methyl groups at position 2. In a standard cyclopentylamine, the ring adopts an envelope conformation that flips rapidly. The introduction of the 2,2-dimethyl group creates a "biased" envelope, forcing the amine group into a pseudo-equatorial position to minimize 1,2-diaxial interactions.
Key Insight: When used as a fragment in fragment-based drug discovery (FBDD), this pre-organization can significantly increase potency by mimicking the bioactive conformation of the ligand.
Part 3: Synthesis & Manufacturing Workflow
While simple amines are often purchased, the synthesis of sterically hindered amines requires specific protocols to avoid elimination side reactions. The preferred route utilizes Titanium(IV)-mediated reductive amination , which is superior to standard acid-catalyzed methods for hindered ketones.
Synthesis Pathway Diagram
Figure 1: Optimized reductive amination workflow for sterically hindered ketones.
Detailed Protocol: Reductive Amination
Note: This protocol is designed for a 10 mmol scale. Scale-up requires adjustment of cooling capacity.
Reagents:
-
2,2-Dimethylcyclopentan-1-one (1.12 g, 10 mmol)
-
Ammonium Acetate (7.7 g, 100 mmol, 10 eq)
-
Titanium(IV) isopropoxide (5.9 mL, 20 mmol, 2 eq)
-
Sodium Borohydride (0.57 g, 15 mmol, 1.5 eq)
-
Solvents: Anhydrous THF, Methanol, Diethyl Ether.
Step-by-Step Methodology:
-
Imine Formation (The "Dry" Step):
-
In a flame-dried 100 mL round-bottom flask under Nitrogen, dissolve 2,2-dimethylcyclopentan-1-one in anhydrous THF (20 mL).
-
Add Ammonium Acetate. The solid will not fully dissolve immediately.
-
Critical Step: Add Titanium(IV) isopropoxide dropwise. The solution will turn slightly yellow/hazy.
-
Mechanism: Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine despite the steric hindrance of the gem-dimethyl group.
-
Stir at room temperature for 12–16 hours.
-
-
Reduction:
-
Dilute the mixture with Methanol (20 mL).
-
Cool the reaction to 0°C (ice bath).
-
Add Sodium Borohydride (NaBH4) in small portions over 15 minutes. Caution: Gas evolution (H2).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Quench & Workup:
-
Quench by adding 1M NaOH (30 mL). A heavy white precipitate (Titanium dioxide) will form.
-
Filter through a pad of Celite. Wash the pad with Ethyl Acetate (50 mL).
-
Extract the filtrate with Ethyl Acetate (3 x 30 mL).
-
Combine organics, wash with Brine, and dry over
. -
Concentrate carefully (the free amine is volatile) to obtain the crude oil.
-
-
Salt Formation (Hydrochloric Acid):
-
Dissolve the crude oil in dry Diethyl Ether (10 mL).
-
Cool to 0°C.[1]
-
Add 4M HCl in Dioxane (3 mL) dropwise. White crystals should form immediately.
-
Filter the solid, wash with cold Ether, and dry under high vacuum.
-
Part 4: Quality Control & Analytical Validation
Trustworthiness in synthesis relies on rigorous characterization. For CAS 2140316-14-7, the NMR spectrum is distinct due to the lack of symmetry caused by the chiral center at C1 (in the racemate).
Expected 1H NMR Data (DMSO-d6, 400 MHz)
-
8.10 (br s, 3H):
protons. - 3.15 (m, 1H): The C1-H proton (alpha to nitrogen). This signal will be split significantly due to coupling with C5 protons.
- 1.80 – 1.40 (m, 6H): Ring methylene protons (C3, C4, C5).
-
1.05 (s, 3H) &
0.95 (s, 3H): The two methyl groups at C2.-
Note: The methyls are diastereotopic (non-equivalent) due to the adjacent chiral center at C1. Seeing two distinct singlets confirms the integrity of the ring structure and the proximity of the chiral center. If you see one singlet, the ring might have opened, or the amine is not at position 1.
-
Mass Spectrometry (LC-MS)[3]
-
Ionization: ESI Positive Mode.
-
Parent Ion:
m/z. -
Fragmentation: Loss of
(17 Da) to give m/z 97 is common in high-energy collisions.
Part 5: Handling & Stability
-
Hygroscopicity: Like many low-molecular-weight amine hydrochlorides, this compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable at room temperature in solid form. In solution (free base), it is susceptible to oxidation over prolonged periods; prepare free base immediately prior to coupling reactions.
-
Safety: Irritant to eyes and skin. The free base is volatile and has a strong ammonia-like odor. Handle in a fume hood.
References
-
Enamine Ltd. (2025). Building Block Catalog: 2,2-Dimethylcyclopentan-1-amine hydrochloride. Retrieved from
- Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds". Journal of the Chemical Society, Perkin Transactions 1, 1355-1358.
-
PubChem. (2025).[2] Compound Summary: 2,2-Dimethylcyclopentan-1-amine.[3] National Library of Medicine. Retrieved from
- Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications". Chemical Reviews, 105(5), 1735-1766. (Mechanistic insight into the Thorpe-Ingold effect).
-
Cayman Chemical. (2025). Vortioxetine-d8 Product Insert. (Reference for distinguishing similar CAS numbers). Retrieved from
Sources
- 1. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2,2-Dimethylcyclopentan-1-amine | C7H15N | CID 15196532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-dimethylcyclopentan-1-amine hydrochloride-2,2-dimethylcyclopentan-1-amine hydrochloride代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
